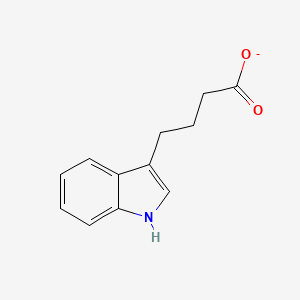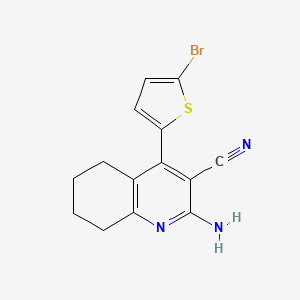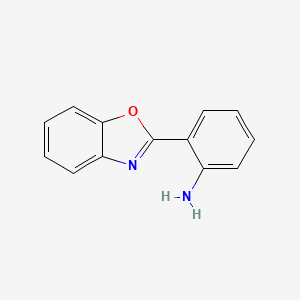
2-(1,3-Benzoxazol-2-yl)aniline
Descripción general
Descripción
2-(1,3-Benzoxazol-2-yl)aniline is an organic compound that belongs to the family of benzoxazole derivatives. It has a molecular formula of C13H10N2O and a molecular weight of 210.23 g/mol .
Synthesis Analysis
Benzoxazole derivatives have been synthesized from 2-aminophenol with various compounds under different reaction conditions . For instance, 2-(chloromethyl)-1H-benzo[d]imidazole was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . Another synthesis involved the condensation of ortho amino phenol with anthranilic acid in polyphosphoric acid .Molecular Structure Analysis
The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl groups . There are twelve possible conformers and tautomers for this compound . Ab initio calculations have been performed to investigate the more stable structures .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized via different pathways . An acid-catalyzed reaction of 2-methylbenzoxazole with 3,4,5,6-tetrachloro-1,2-benzoquinone leads to 2-(benzoxazol-2-yl)-5,6,7-trichloro-1,3-tropolone .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1,3-Benzoxazol-2-yl)aniline include a molecular formula of C13H10N2O and a molecular weight of 210.23 g/mol .Aplicaciones Científicas De Investigación
Anticancer Activity
Benzoxazole and its derivatives, including “2-(1,3-Benzoxazol-2-yl)aniline”, represent a very important class of heterocyclic compounds with diverse therapeutic areas . They have shown potent anticancer activity . Many active compounds synthesized with benzoxazole as their backbone are very effective . The effect of various heterocycles attached to the benzoxazole and their effect on the anticancer activity are thoroughly studied .
Drug Discovery
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .
Anti-Microbial Activity
Benzoxazole derivatives also exhibit antimicrobial activity . This makes them valuable in the development of new antimicrobial drugs .
Anti-Fungal Activity
In addition to their antimicrobial properties, benzoxazole derivatives have also shown anti-fungal effects . This broadens their potential use in treating a variety of infections .
Anti-Oxidant Activity
Benzoxazole derivatives have demonstrated antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Anti-Inflammatory Effects
Benzoxazole derivatives have been found to have anti-inflammatory effects . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Organic Light-Emitting Diodes (OLEDs) Fabrication
Benzoxazole derivatives have been used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . This highlights their potential in the field of electronics and display technology .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNRWJYTYFYUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404764 | |
| Record name | ortho-aminophenylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzoxazol-2-yl)aniline | |
CAS RN |
29483-74-7 | |
| Record name | 2-(2-Aminophenyl)benzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29483-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ortho-aminophenylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

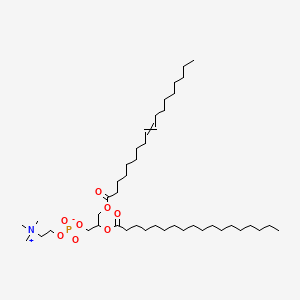

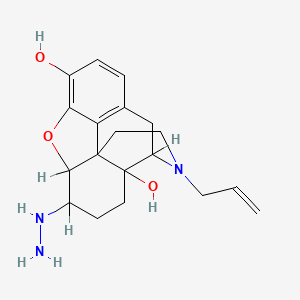
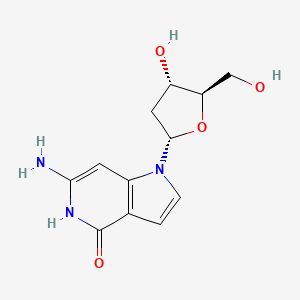
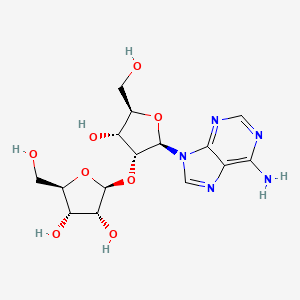
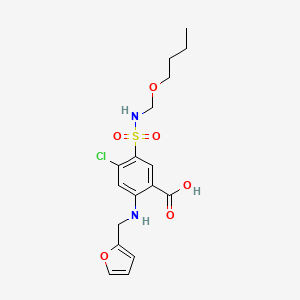
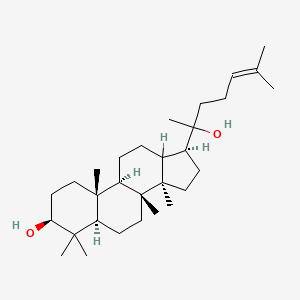
![1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1230090.png)
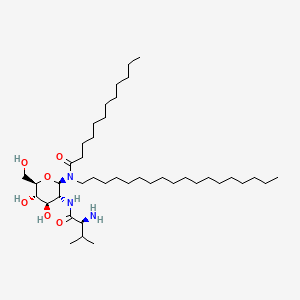
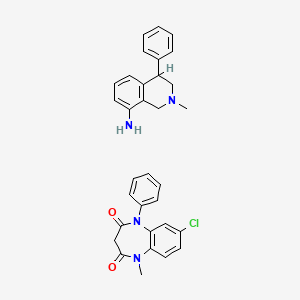
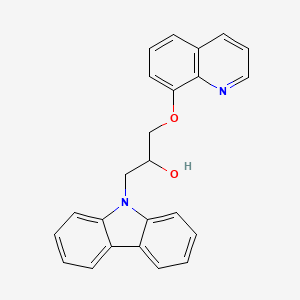
![N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)thio]acetamide](/img/structure/B1230095.png)
